BenchChemオンラインストアへようこそ!

2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide

Lipophilicity CNS drug design Solubility

This screening compound (P511-1159) stands out within the 2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide class for its unmatched balance of CNS drug-like properties: a low logP (0.08) that minimizes non-specific binding, a moderate TPSA (73 Ų) that optimizes brain penetration, and an aqueous solubility of ~35 g/L that eliminates DMSO-related assay interference. Unlike bulkier N-aryl or N-cyclohexyl analogs, its compact N-propyl moiety permits interrogation of sterically constrained binding pockets, making it a high-confidence starting point for fragment-based drug discovery. Not a generic drop-in—its unique physicochemical profile demands precise implementation. Secure your high-purity, analytically validated sample today to accelerate your lead optimization programs.

Molecular Formula C15H23N3O4S
Molecular Weight 341.4
CAS No. 1251631-08-9
Cat. No. B3226058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide
CAS1251631-08-9
Molecular FormulaC15H23N3O4S
Molecular Weight341.4
Structural Identifiers
SMILESCCCNC(=O)CN1C=C(C=CC1=O)S(=O)(=O)N2CCCCC2
InChIInChI=1S/C15H23N3O4S/c1-2-8-16-14(19)12-17-11-13(6-7-15(17)20)23(21,22)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10,12H2,1H3,(H,16,19)
InChIKeyCZHXVKKTGGQDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 141 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide (CAS 1251631-08-9): Structural Overview, Procurement Characteristics, and Research Pedigree


2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide (CAS 1251631-08-9) is a synthetic organic molecule characterized by a dihydropyridin-2-one core bearing a piperidine-1-sulfonyl group at position 5 and an N-propylacetamide substituent on the ring nitrogen . With a molecular formula of C15H23N3O4S and a molecular weight of 341.43 g/mol, it represents a relatively low molecular weight member within its structural class . The compound is catalogued as a screening compound (P511-1159) in the ChemDiv collection, a widely used commercial library for drug discovery .

Why 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide Cannot Be Interchanged with Class-Level Analogs Without Risk of Altered Physicochemical and Pharmacological Profiles


Substitution among the 2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide class is not trivial, as even minor variations in the N-acetamide substituent yield significant shifts in key physicochemical determinants such as lipophilicity, polar surface area, and molecular weight . For example, analogs with bulky aromatic (e.g., N-ethylphenyl, N-fluorophenyl) or saturated ring (e.g., N-cyclohexyl) groups exhibit substantially different logP values and molecular shapes, which directly impacts solubility, permeability, and non-specific binding profiles . These differences preclude 'drop-in' replacement in assay cascades or lead optimization programs.

Quantitative Differentiation Evidence for 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide Against Closest Analogs


Lipophilicity (logP) Advantage Over Aromatic N-Substituted Analogs

The N-propyl substituent in the target compound yields a calculated logP of 0.0836 , which is markedly lower than that of the N-(2-ethylphenyl) analog (estimated logP increase of >2 units based on the added hydrophobicity of the ethylphenyl group) . This quantifiable difference positions the target compound closer to the optimal CNS drug space (logP 1–3) while potentially reducing phospholipidosis risk associated with highly lipophilic amines.

Lipophilicity CNS drug design Solubility

Reduced Molecular Weight Boosts Ligand Efficiency Potential

The target compound's molecular weight of 341.4 g/mol is substantially lower than that of the N-(2-ethylphenyl) analog (403.5 g/mol) and N-cyclohexyl analog (~395 g/mol). This difference yields a higher ligand efficiency (LE = 1.4 × pK_i / MW in kcal/mol per heavy atom) for equipotent compounds, making it a more attractive starting point for fragment growth or optimization of drug-likeness parameters.

Ligand efficiency Fragment-based screening Lead-likeness

Aqueous Solubility Improvement Over Hydrophobic Analogs

The target compound's computed logSw of -1.7488 corresponds to an estimated aqueous solubility of approximately 35 g/L. In contrast, bulkier N-substituted analogs bearing aromatic (e.g., N-phenyl, N-benzyl) or large aliphatic (e.g., N-cyclohexyl) groups are expected to exhibit significantly lower solubility (logSw < -3) due to increased hydrophobic surface area [1]. This solubility advantage can simplify in vitro assay preparation and reduce the need for co-solvents.

Aqueous solubility Formulation Bioavailability

Polar Surface Area Within Optimal Range for Membrane Permeability

The target compound's topological polar surface area (TPSA) of 73.0 Ų falls within the widely accepted threshold for oral absorption (<140 Ų) and approaches the favorable range for CNS penetration (<90 Ų). N-aryl analogs often possess higher TPSA due to additional heteroatoms (e.g., fluorine-substituted phenyl groups), which can limit passive membrane crossing.

Polar surface area Blood-brain barrier Oral absorption

High-Value Application Scenarios for 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide Based on Differentiated Property Profile


CNS Drug Discovery: Hit Identification for Neurological Targets

The compound's low logP (0.08) and modest TPSA (73 Ų) align with optimal CNS drug-like space, making it suitable for inclusion in focused screening libraries for neurodegenerative or psychiatric disorder targets . Its lower molecular weight relative to N-aryl analogs supports favorable brain penetration potential.

Fragment-Based Lead Generation and Ligand Efficiency Optimization

With a MW of 341.4 and high estimated ligand efficiency, the compound serves as an ideal fragment-sized starting point. Its N-propylamide moiety offers synthetic tractability for further derivatization through alkylation or amide coupling, enabling rapid exploration of SAR .

High-Throughput Screening Campaigns Requiring Aqueous Solubility

The predicted aqueous solubility of ~35 g/L (logSw -1.75) is superior to many bulkier analogs, reducing the likelihood of precipitation and assay interference during HTS . This facilitates its use in biochemical and cell-based assays where DMSO concentration must be minimized.

Probe Development for Targets Sensitive to Molecular Bulk

The compact N-propyl substituent provides a reduced steric profile compared to N-cyclohexyl or N-benzyl analogs. This is advantageous when probing binding pockets with limited steric tolerance, helping to minimize false negatives in target engagement studies .

Quote Request

Request a Quote for 2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.